magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
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Overview
Description
Magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate is a complex organic compound that features a magnesium ion coordinated with a hydrazone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate typically involves the reaction of benzhydrylidenehydrazine with a suitable magnesium salt under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone derivatives with different functional groups.
Scientific Research Applications
Magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The hydrazone group is particularly important for its reactivity and ability to form stable complexes with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-benzhydrylidene-2H-naphthalen-1-one
- 2-benzhydrylidene-2-chloroacetohydrazide
Uniqueness
Magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate is unique due to the presence of the magnesium ion, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
144333-78-8 |
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Molecular Formula |
C34H26MgN4O6 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C17H14N2O3.Mg/c2*20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h2*1-12H,(H,18,20)(H,21,22);/q;;+2/p-2/b2*12-11-; |
InChI Key |
NXRXETFAWKNYDH-ZELJJWTBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Mg+2] |
Origin of Product |
United States |
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